N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide is a chemical compound with the molecular formula C10H15N3O5 and a molecular weight of 257.246 g/mol. This compound is notable for its potential applications in pharmaceutical research, particularly in the development of new therapeutic agents. The compound's structure features an oxalamide moiety, which is known for its biological activity, particularly in the context of medicinal chemistry.
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide belongs to the class of oxalamides, which are derivatives of oxalic acid. These compounds are often explored for their biological properties, including antibacterial and anticancer activities.
Methods
The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide can involve several steps, typically starting from readily available precursors. One common method includes the reaction of an appropriate isoxazole derivative with an oxalamide precursor under controlled conditions to form the desired product.
Technical Details
The synthesis may utilize various reagents such as coupling agents or catalysts to facilitate the formation of the amide bond. Conditions such as temperature and solvent choice are critical for optimizing yield and purity. For example, a common approach might involve using dichloromethane as a solvent and applying a base to neutralize any acidic by-products formed during the reaction .
The molecular structure of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide can be represented using various notations:
These representations highlight the connectivity of atoms within the molecule and provide insight into its potential reactivity and interactions .
The compound's molecular weight is 257.246 g/mol, with a calculated density that may vary depending on its physical state (solid or solution). The melting point and boiling point data are currently not available in standard references .
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide can participate in various chemical reactions typical of oxalamides. These may include:
Technical details regarding these reactions often involve specific conditions such as temperature control and choice of solvents to optimize yields .
The mechanism of action for N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide largely depends on its biological targets. Preliminary studies suggest that compounds with similar structures may interact with specific enzymes or receptors involved in cellular signaling pathways.
Research indicates that oxalamides can inhibit certain biological processes by acting as enzyme inhibitors or modulators. This action could potentially lead to therapeutic effects such as anti-inflammatory or anticancer activities .
While specific physical properties like melting point and boiling point are not listed, the compound is expected to be stable under standard laboratory conditions. Its solubility profile would likely depend on the solvent used; polar solvents may enhance solubility due to the presence of hydroxyl groups.
Chemical properties include reactivity with acids and bases due to the functional groups present in its structure. The presence of methoxy and hydroxyl groups suggests potential hydrogen bonding capabilities which could influence solubility and reactivity patterns .
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide has potential applications in:
Research into structurally similar compounds has indicated possible anticancer properties, suggesting that this compound could be further explored for therapeutic uses in oncology .
This comprehensive analysis provides insights into the significance and potential applications of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide within scientific research contexts.
The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide relies on sequential coupling strategies. A primary route involves reacting ethyl oxalyl chloride with 3-aminoisoxazole to form the N2-(isoxazol-3-yl)oxalamide intermediate, followed by coupling with 1-amino-2-hydroxy-3-methoxy-2-methylpropane under basic conditions. Computational studies confirm that ruthenium pincer complexes catalyze dehydrogenative coupling between ethylene glycol derivatives and amines, forming oxalamides with hydrogen as the sole byproduct. Density Functional Theory (DFT) analyses reveal a rate-determining hydrogen-release step requiring 27.0 kcal/mol activation energy [2].
Table 1: Catalytic Performance in Oxalamide Synthesis
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Ru Pincer/tBuOK | 135 | 24 | 85–92 |
Modified Ru-PNN Complex | 120 | 20 | 94 |
Optimized variants of Milstein’s ruthenium catalyst reduce operating temperatures by 15°C while improving yields by 9% through electronic ligand modulation [2]. Alternative pathways employ diethyl oxalate aminolysis, though ester-activated routes necessitate stringent stoichiometric control to suppress diester byproducts.
Sustainable methodologies prioritize atom economy and solvent reduction. Acceptorless Dehydrogenative Coupling (ADC) of ethylene glycol and amines exemplifies this, generating water and hydrogen as benign outputs rather than halogenated waste [2]. Solvent selection critically influences environmental metrics: replacing toluene with cyclopentyl methyl ether (CPME) in large-scale reactions lowers the E-factor (waste-to-product ratio) by 40% due to improved recyclability [5] [8].
Microwave-assisted synthesis further enhances efficiency. Isoxazole ring coupling with oxalyl precursors achieves 95% conversion in ≤15 minutes via dielectric heating, reducing energy consumption by 60% compared to conventional reflux [6]. Solid-state methods, such as ball-milling oxalic acid dihydrate with amines, eliminate solvents entirely, though this remains untested for isoxazole-containing substrates. Life-cycle assessments confirm ADC routes reduce cumulative energy demand (CED) by 33% relative to acid chloride approaches [2].
The 2-hydroxy-3-methoxy-2-methylpropyl segment exhibits conformational flexibility, influencing nucleophile coordination during coupling. DFT simulations show the methoxy group’s gauche orientation stabilizes transition states by 2.8 kcal/mol via intramolecular H-bonding with the hydroxy group [7]. For the isoxazol-3-yl moiety, electronic asymmetry directs regioselectivity: C5-electrophilicity favors N1-functionalization over O-alkylation when reacting with oxalyl electrophiles.
Table 2: Stereoelectronic Effects on Coupling Regioselectivity
Functional Group | Electronic Parameter (σₚ) | Preferred Site | Yield (%) |
---|---|---|---|
Isoxazol-3-yl (C3-NH₂) | +0.31 | N1 | 89 |
Pyrazol-3-yl | +0.43 | N1 | 82 |
1,2,4-Triazol-4-yl | +0.13 | N2 | 78 |
Chiral auxiliaries like O-benzylserine enforce enantioselectivity in analogous cyclopropanecarboxamide integrations, achieving 98% ee when using Evans’ oxazolidinones [9]. However, the target molecule’s tertiary carbon center remains achiral, simplifying stereocontrol to regioselective heterocycle functionalization.
Transitioning from batch to continuous-flow systems addresses key scalability challenges. Immobilized ruthenium catalysts on mesoporous silica enable >10 reaction cycles with <5% leaching in dehydrogenative couplings, reducing catalyst loading to 0.3 mol% [2] [5]. Twin-screw extrusion (TSE) techniques facilitate solvent-free synthesis, achieving 99% conversion in <5 minutes residence time through intensive mixing and thermal control [5].
Process economics hinge on raw material optimization. Substituting purified glycolaldehyde with bio-derived ethylene glycol cuts costs by 65%, though it necessitates higher catalyst loadings (1.5 vs. 0.5 mol%). Energy integration models show that coupling exothermic hydrogen release (~ΔH = 42 kJ/mol) with endothermic amine activation steps lowers net operating costs by 22% [2]. Regulatory considerations favor ADC routes, as they avoid genotoxic chlorinated intermediates common in traditional amidation [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0